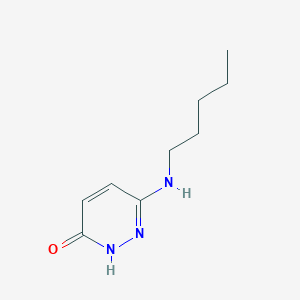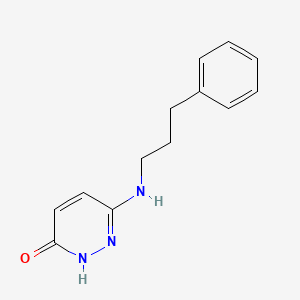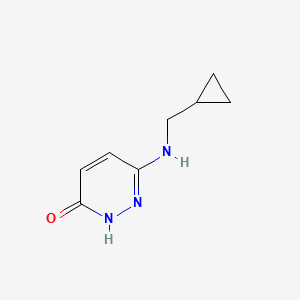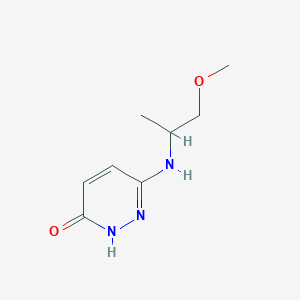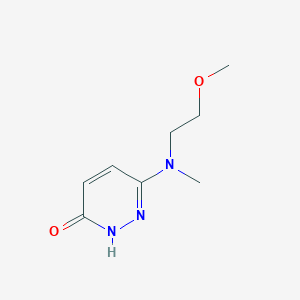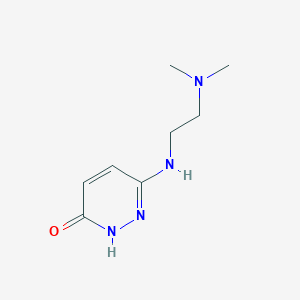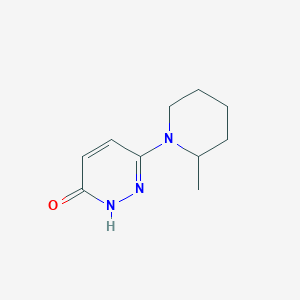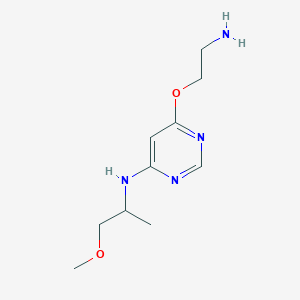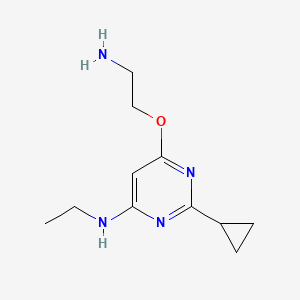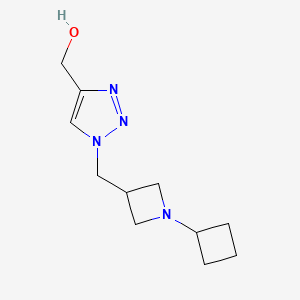
(1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
1-(1-Cyclobutylazetidin-3-yl)methyl-1H-1,2,3-triazol-4-yl)methanol (CBATM) is an organic compound belonging to the class of azetidines. It is a cyclic ether with a three-membered ring composed of two carbon atoms and one nitrogen atom. CBATM has been used in a variety of research applications, including as a synthetic reagent in organic synthesis and as a drug in the laboratory.
Scientific Research Applications
(1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol has been used in a variety of scientific research applications. It has been used as a synthetic reagent in organic synthesis, as a drug in laboratory experiments, and as a catalyst in biocatalysis. It has also been used in the synthesis of other organic compounds, such as 1-azetidinecarboxylic acid and 1-azetidine-2-carboxylic acid. Additionally, this compound has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungal agents.
Mechanism of Action
(1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol acts as a proton donor, and its mechanism of action is based on its ability to transfer protons from one molecule to another. This proton transfer is driven by the difference in the electron density of the two molecules. The proton transfer leads to a change in the structure of the molecules, which can lead to changes in their physical and chemical properties.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve signals. Additionally, it has been shown to be an effective inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. This compound has also been shown to have anti-inflammatory and antifungal effects.
Advantages and Limitations for Lab Experiments
(1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available from chemical suppliers. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, it does have some limitations. It is not very soluble in water, and it is not very stable in air. Additionally, it is not very soluble in organic solvents, and it is not very stable at high temperatures.
Future Directions
There are a variety of potential future directions for the use of (1-((1-cyclobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol. It could be used as a catalyst for biocatalysis, as a drug for the treatment of diseases, and as a reagent for the synthesis of other organic compounds. Additionally, it could be used in the development of new pharmaceuticals and as a tool for the study of biochemical and physiological processes. Finally, it could be used in the development of new materials and in the study of the structure and function of proteins.
Properties
IUPAC Name |
[1-[(1-cyclobutylazetidin-3-yl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c16-8-10-7-15(13-12-10)6-9-4-14(5-9)11-2-1-3-11/h7,9,11,16H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXWKQBCRFKCIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC(C2)CN3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


